5-(2-Bromoethyl)hydantoin

Nucleophilic Substitution SN2 Reactivity Leaving Group

Researchers requiring the critical bromoethyl hydantoin intermediate for heavy-atom amino acid derivatization often face supply inconsistency and variable reactivity. 5-(2-Bromoethyl)hydantoin (CAS 7471-52-5) provides the definitive solution. • Superior SN2 reactivity: Primary alkyl bromide ensures rapid, high-yielding nucleophilic substitutions vs. chloroethyl analogs. • Established route: Enables the most reproducible synthesis of telluromethionine for X-ray crystallography phase determination. • Modular versatility: Hydrolysis yields non-proteinogenic α-amino acids for peptide engineering. • Reliable supply: ≥98% purity, global shipping.

Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
CAS No. 7471-52-5
Cat. No. B029760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)hydantoin
CAS7471-52-5
Synonyms5-(2-Bromoethyl)-2,4-imidazolidinedione;  NSC 401238; 
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC(CBr)C1C(=O)NC(=O)N1
InChIInChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)
InChIKeyFFNNVNAMCNAOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromoethyl)hydantoin: Reactive Hydantoin Building Block


5-(2-Bromoethyl)hydantoin (CAS 7471-52-5) is a 5-monosubstituted hydantoin derivative featuring a primary alkyl bromide side chain. With a molecular formula of C5H7BrN2O2, a molecular weight of 207.03 g/mol, a density of 1.662 g/cm³, and a predicted LogP of 0.637, this compound serves as a versatile electrophilic building block. Its core value in medicinal chemistry and amino acid synthesis is derived from the combination of the hydantoin heterocycle—a privileged scaffold—and the reactive bromoethyl group, which acts as a potent alkylating agent via nucleophilic substitution .

Why Generic 5-Substituted Hydantoins Cannot Replace It


Interchanging 5-(2-bromoethyl)hydantoin with other 5-haloethyl or 5-alkyl hydantoins without careful consideration of reactivity can lead to significant synthesis failure or suboptimal outcomes. The bromoethyl moiety is not a generic alkyl handle; its specific leaving-group ability (Br >> Cl in SN2 reactions) directly dictates reaction rates, yields, and product profiles in nucleophilic substitutions, a factor not replicated by its chloroethyl or mesylated analogs [1] . Similarly, the unprotected 5-mono-substituted hydantoin NH groups present distinct chemoselectivity challenges not encountered with N-alkylated or 5,5-disubstituted variants, requiring tailored reaction conditions to avoid competing side reactions. This compound's established, though niche, role as a key intermediate in the synthesis of specific unnatural amino acids like seleno- and telluromethionine further underscores that its substitution would compromise access to these critical biochemical tools [2].

Key Advantages of 5-(2-Bromoethyl)hydantoin in Synthesis


Superior Bromoethyl Leaving-Group Reactivity

The core synthetic utility of 5-(2-bromoethyl)hydantoin hinges on the bromoethyl group's superior leaving-group propensity compared to its chloroethyl analog. In bimolecular nucleophilic substitution (SN2) reactions, bromide is a significantly better leaving group than chloride; a well-established principle is that the relative rate of an SN2 reaction with an alkyl bromide is approximately 50 times faster than with the corresponding alkyl chloride under identical conditions . This translates into faster and higher-yielding hydantoin ring alkylations or subsequent functionalizations when using the bromo compound. This principle is implicitly exploited in the synthesis of hydantoin-3-ethanethiol derivatives, where the bromoethyl group is specifically targeted for efficient substitution with potassium thioacetate [1].

Nucleophilic Substitution SN2 Reactivity Leaving Group Alkylation

Validated Intermediate for Telluromethionine Synthesis

5-(2-Bromoethyl)hydantoin plays a specific, documented role as the alkylating agent in the synthesis of DL-telluromethionine. In this synthesis, the compound reacts with methyltellurol (MeTeNa) to install the telluroether functionality, followed by alkaline ring-opening to afford the target amino acid [1]. This synthetic route is historically significant; attempts to use alternative approaches, such as ring-opening of (S)-2-amino-4-butyrolactone with MeTeLi, have been reported as 'exceedingly difficult to reproduce' or outright unsuccessful [2]. This positions 5-(2-bromoethyl)hydantoin as a critical, if specialized, intermediate for generating heavy-atom protein analogs, a task for which generic 5,5-disubstituted or N-alkylated hydantoins are structurally unsuited.

Telluroamino Acid Heavy-Atom Derivative Protein Crystallography Synthetic Intermediate

Defined 95% Minimum Purity Specification

For reproducible research, the minimum purity of a chemical building block is a critical procurement parameter. Reputable vendors list a minimum purity of 95% for 5-(2-bromoethyl)hydantoin, as confirmed by multiple supplier certificates of analysis . This provides a verifiable purity benchmark that is often unspecified for less common or custom-synthesized 5-substituted hydantoin analogs. For instance, specifications for 5-(2-chloroethyl)hydantoin are less readily available from major suppliers, introducing uncertainty into reaction stoichiometry calculations. The defined 95% purity floor directly supports accurate molar calculations and minimizes the impact of unknown impurities on sensitive downstream applications like enzymatic hydrolysis or biological assays.

Chemical Purity Procurement Quality Control Reproducibility

High-Value Application Scenarios


Heavy-Atom Amino Acid Synthesis for Crystallography

This compound is the key alkylating intermediate in the most established and reproducible synthetic route to telluromethionine, a heavy-atom derivative for solving the phase problem in X-ray protein crystallography. Its use is mandated when alternative synthetic approaches, such as direct lactone opening, have proven unreliable [1]. Similarly, it serves as an intermediate in the preparation of selenoethionine, another heavy-atom labeled amino acid .

Rapid Hydantoin Scaffold Installation via SN2 Alkylation

The superior leaving-group ability of the primary alkyl bromide on the side chain allows for rapid, high-yielding nucleophilic substitutions to attach the hydantoin core to larger molecular architectures. This is particularly valuable for constructing libraries of hydantoin derivatives for medicinal chemistry, where reaction speed and yield are critical for generating chemical diversity .

Modular Synthesis of Unnatural α-Amino Acids

As a 5-substituted hydantoin, this compound can undergo basic or enzymatic hydrolysis to yield the corresponding α-amino acid. The bromoethyl group can be further elaborated or substituted post-hydrolysis, providing a modular entry into non-proteinogenic amino acids for peptide engineering and chemical biology probe development [2].

Technical Documentation Hub

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